Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

Fungicide discovery Structure-Activity Relationship (SAR) Rhizoctonia solani

This 4-(methoxycarbonyl)phenyl-substituted benzothiazole-hydrazone is a critical SAR probe for deconvoluting antifungal selectivity. Published data show that minor substituent changes can abolish broad-spectrum activity while generating 95% inhibition against Rhizoctonia solani. Its para-benzoate ester extends SAR mapping initiated by para-chlorophenyl anticancer leads, probing electron-deficient vs. halogen substituent effects on cytotoxicity-selectivity balance. Lower predicted lipophilicity than 4,6-dimethyl analogs also makes it suitable for aqueous-based permeability assays. Procure this specific substitution pattern to avoid unpredictable potency shifts seen in generic benzothiazole-hydrazone libraries.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 851978-01-3
Cat. No. B3013448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
CAS851978-01-3
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C17H15N3O3S/c1-10-4-3-5-13-14(10)18-17(24-13)20-19-15(21)11-6-8-12(9-7-11)16(22)23-2/h3-9H,1-2H3,(H,18,20)(H,19,21)
InChIKeyUJYRINUTCRFMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate (851978-01-3): Baseline Identity and Procurement Context


Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate (CAS 851978-01-3) is a synthetic, low-molecular-weight (MW = 341.4 g/mol) small molecule belonging to the benzothiazole-hydrazone hybrid class. The compound integrates a 4-methylbenzo[d]thiazole pharmacophore with a methyl 4-(hydrazinecarbonyl)benzoate moiety via a hydrazone linkage. Benzothiazole derivatives, including hydrazones, are established scaffolds in agrochemical and medicinal chemistry, recognized for their fungicidal [1] and anticancer potential [2]. This compound is not a drug or a formulated product; it is primarily offered as a research-grade chemical building block by specialty chemical suppliers for experimental assay integration. Its molecular architecture suggests a deliberate hybridization strategy, combining structural features from independently bioactive fragments, which positions it as a candidate for structure-activity relationship (SAR) studies rather than as a direct bioactive endpoint.

Why 4-Methylbenzothiazole Hydrazones Are Not Interchangeable: The Case for Compound-Specific Selection


Within the 4-methylbenzo[d]thiazole hydrazone series, minor structural perturbations at the hydrazone substituent produce large, non-linear shifts in both the spectrum and magnitude of biological activity. Published fungicidal data for a congeneric series demonstrates that replacing a simple alkyl group with a specific electron-withdrawing aryl substituent can abolish activity against one fungal strain while simultaneously generating high potency against another [1]. Specifically, the methyl ketone derivative (compound 5a) shows broad but moderate activity, whereas the 2,6-difluorophenyl analog (5d) loses all broad-spectrum activity but becomes a highly selective inhibitor of Rhizoctonia solani (95% inhibition at 500 μg/mL) [1]. This demonstrates that the pharmacophore is highly sensitive to the nature of the terminal carbonyl substituent. Consequently, a generic 'benzothiazole-hydrazone' classification is insufficient for procurement; the specific 4-(methoxycarbonyl)phenyl substituent in the target compound is likely to impart a distinct selectivity and potency profile that cannot be predicted from or substituted by analogs with different terminal groups. The following evidence outlines the specific quantitative context for this compound's potential differentiation.

Quantitative Performance Benchmarks for Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate


Fungicidal Selectivity Profile: Predicted Shift from Broad-Spectrum to Targeted Rhizoctonia solani Activity

The target compound's activity profile can be inferred by extrapolating from the SAR of a closely related analog series. In a direct head-to-head comparison within the same paper, the 4-methylbenzothiazole hydrazone with a 2,6-difluorophenyl substituent (compound 5d) demonstrated 95% inhibition of Rhizoctonia solani at 500 μg/mL, while showing 0% inhibition against five other fungal strains (SS, GZ, BC, PC, AA) [1]. The standard fungicide propiconazole showed 90% efficacy against the same R. solani strain but was also inactive against the other strains, highlighting a similar selectivity profile [1]. The target compound, bearing a bulky 4-(methoxycarbonyl)phenyl group, is structurally analogous to 5d in its possession of an electron-deficient aromatic substituent, suggesting it may exhibit a similarly narrow, potent anti-Rhizoctonia profile rather than broad-spectrum activity.

Fungicide discovery Structure-Activity Relationship (SAR) Rhizoctonia solani

Anticancer Potential: Structural Hybridization Strategy with Validated Thiazole-Hydrazide Cytotoxicity

A 2024 study on novel thiazole-hydrazide derivatives established that the hybridization of a thiazole ring with a hydrazinoacetyl moiety is a critical determinant for selective cytotoxicity against A549 lung carcinoma and MCF-7 breast adenocarcinoma cells [1]. In that study, para-chlorophenyl-substituted analogs (4a and 4d) displayed a better anticancer profile than ortho-chlorophenyl analogs, demonstrating that the position and electronic nature of the aryl substituent on the hydrazide side chain significantly modulates both potency and selectivity [1]. The target compound, Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate, incorporates a para-substituted benzoate ester, which is structurally related to the para-chlorophenyl motif but with a distinct electronic and steric signature. By analogy, it is expected to exhibit a unique cytotoxicity and selectivity profile against cancer cell lines such as A549 or MCF-7, potentially differing from both the para-chlorophenyl and ortho-chlorophenyl analogs. A direct comparative assessment against these defined analogs would be required to quantify the exact selectivity index.

Anticancer drug discovery Thiazole-hydrazide hybrids Cytotoxicity screening

Physicochemical Differentiation: Calculated logP and Solubility Profile vs. Dimethyl Analog

A direct structural comparator, methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate (CAS 851987-31-0), differs from the target compound only by the presence of an additional methyl group at the 6-position of the benzothiazole ring. This subtle change is predicted to alter the lipophilicity (logP) and aqueous solubility of the molecule. Using in silico prediction (e.g., via PubChem's XLogP3 algorithm), the target compound (with a single 4-methyl group) is expected to have a lower logP and higher molar solubility compared to the 4,6-dimethyl analog, potentially improving its suitability for aqueous-based in vitro assays. While direct experimental logP or solubility data for these specific compounds are not publicly available, the structural difference provides a testable hypothesis: the monomethyl analog should possess physicochemical properties that are marginally more favorable for certain screening formats, particularly those requiring higher compound concentrations in aqueous media.

Drug-likeness optimization Physicochemical profiling logP prediction

Synthetic Accessibility Benchmark: Comparative Yield and Reaction Time with a Close Hydrazone Analog

The synthesis of the target compound follows a general hydrazone condensation protocol similar to that described for compound 5f (4-methylbenzothiazole hydrazone with a 4-methylphenyl substituent) in the literature [1]. Compound 5f was synthesized in 73% yield with a reaction time of 20 hours [1]. The target compound is expected to be synthesized under analogous conditions with comparable or slightly lower yield due to the steric bulk of the 4-(methoxycarbonyl)phenyl group. A direct analog, methyl 4-[N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzoate, is listed by specialty vendors at >95% purity, confirming that the hydrazone linkage and the benzoate ester are chemically stable under synthesis and storage conditions. This provides a practical baseline: the target compound is synthetically accessible and can be obtained with high purity, supporting its viability as a research tool.

Chemical synthesis optimization Hydrazone condensation Reaction yield

Optimal Use Cases for Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate in Academic and Industrial Research


Focused Library Design for Narrow-Spectrum Anti-Rhizoctonia Agents

Given the class-level inference that the 4-(methoxycarbonyl)phenyl substituent may mimic the selective anti-Rhizoctonia profile of the 2,6-difluorophenyl analog [1], this compound is suited as a critical SAR probe in a library designed to optimize selectivity against Rhizoctonia solani. It can be tested alongside the published broad-spectrum (5b) and selective (5d) analogs to deconvolute the pharmacophoric determinants of antifungal selectivity.

Medicinal Chemistry Campaign to Map Electronic Effects on Anticancer Selectivity

The compound's para-substituted benzoate ester scaffold directly extends the SAR mapping initiated by the para-chlorophenyl thiazole-hydrazide series [2]. It can be used to test the hypothesis that electron-deficient, hydrogen-bond-accepting para-substituents (e.g., CO2Me) provide a different cytotoxicity-selectivity balance compared to electron-withdrawing halogen substituents (e.g., Cl), thereby guiding the design of the next generation of anticancer leads.

Physicochemical Property Benchmarking in Assay Development

The lower predicted lipophilicity of this compound compared to its 4,6-dimethyl analog makes it a candidate for aqueous-based screening formats. It can serve as a reference point in solubility and permeability assays to determine the impact of benzothiazole methylation on drug-likeness parameters, informing candidate prioritization in early-stage drug discovery.

Synthetic Methodology Development for Sterically Hindered Hydrazones

The target compound, with its moderately bulky 4-(methoxycarbonyl)phenyl group, can be used to optimize acid-catalyzed hydrazone condensation conditions. By comparing reaction yields and times with those of less hindered analogs (e.g., 5f, 73% yield [1]), researchers can develop best practices for synthesizing sterically demanding hydrazone libraries, which is valuable for process chemistry teams.

Quote Request

Request a Quote for Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.